

# Application Note: GC-MS Analysis of N-Methyl-1-phenylpiperidin-4-amine

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## Compound of Interest

Compound Name: *N-Methyl-1-phenylpiperidin-4-amine*

Cat. No.: *B3375152*

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## Abstract

This document provides a detailed protocol for the qualitative and quantitative analysis of **N-Methyl-1-phenylpiperidin-4-amine** using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established analytical principles for piperidine derivatives and related amine compounds, ensuring robust and reliable results. This application note includes instrument parameters, sample preparation guidelines, and expected mass spectral data to aid in the identification and quantification of this compound.

## Introduction

**N-Methyl-1-phenylpiperidin-4-amine** is a tertiary amine belonging to the piperidine class of compounds. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices, including pharmaceutical preparations and research samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency and definitive compound identification based on mass fragmentation patterns. This document serves as a comprehensive guide for researchers utilizing GC-MS for the analysis of **N-Methyl-1-phenylpiperidin-4-amine**.

## Experimental Protocol

A generalized GC-MS protocol for the analysis of piperidine derivatives is presented below. Instrument conditions may require optimization based on the specific instrumentation and analytical goals.

## 1. Sample Preparation

- **Standard Solution:** Prepare a stock solution of **N-Methyl-1-phenylpiperidin-4-amine** at a concentration of 1 mg/mL in methanol. From this stock, prepare a series of calibration standards by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.
- **Sample Extraction:** For samples in a complex matrix, a liquid-liquid extraction is recommended.
  - Adjust the pH of the aqueous sample to between 9.5 and 11.5 with a suitable base (e.g., sodium hydroxide).
  - Extract the sample with an appropriate organic solvent such as diethyl ether or a mixture of chloroform and isopropanol.
  - Evaporate the organic layer to dryness under a gentle stream of nitrogen.
  - Reconstitute the residue in a known volume of methanol prior to GC-MS analysis.

## 2. GC-MS Instrumentation and Conditions

Parameter	Recommended Setting
Gas Chromatograph	
Column	HP-5MS (5% Phenyl Methyl Siloxane) or equivalent, 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas	Helium, constant flow rate of 1.0 mL/min
Inlet Temperature	280 °C
Injection Volume	1 µL
Injection Mode	Splitless
Oven Program	Initial temperature of 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Range	40-550 amu
Source Temperature	230 °C
Transfer Line Temp.	280 °C

## Data Presentation

Table 1: Physicochemical Properties of **N-Methyl-1-phenylpiperidin-4-amine**

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>18</sub> N <sub>2</sub>	[1][2]
Molecular Weight	190.28 g/mol	[1][2]
IUPAC Name	1-methyl-N-phenylpiperidin-4-amine	[1]
CAS Number	22261-94-5	[1]

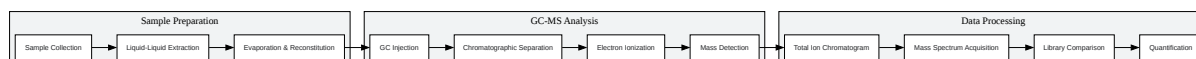
Table 2: Predicted Mass Spectral Data for **N-Methyl-1-phenylpiperidin-4-amine**

The mass spectrum of **N-Methyl-1-phenylpiperidin-4-amine** is expected to show a molecular ion peak (M<sup>+</sup>) at m/z 190. The fragmentation pattern will be dominated by alpha-cleavage, a characteristic fragmentation pathway for amines.[3]

m/z (Predicted)	Proposed Fragment Ion Structure	Fragmentation Pathway
190	[C <sub>12</sub> H <sub>18</sub> N <sub>2</sub> ] <sup>+</sup>	Molecular Ion (M <sup>+</sup> )
118	[C <sub>7</sub> H <sub>8</sub> N] <sup>+</sup>	Cleavage of the C-N bond between the piperidine ring and the aniline nitrogen.
98	[C <sub>6</sub> H <sub>12</sub> N] <sup>+</sup>	Alpha-cleavage adjacent to the piperidine nitrogen, with loss of the phenylamino group. This is a likely base peak.
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Phenyl cation, resulting from cleavage of the phenyl group from the aniline nitrogen.
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	Fragmentation of the piperidine ring.

## Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for the GC-MS analysis of **N-Methyl-1-phenylpiperidin-4-amine**.

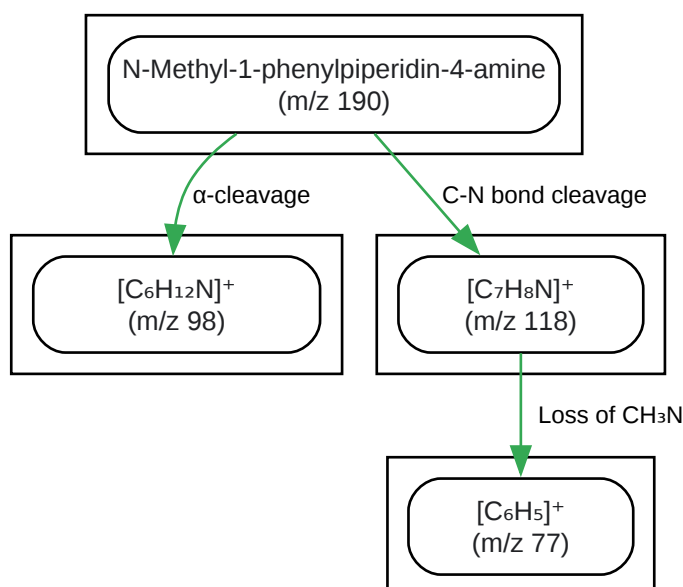


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Caption: GC-MS analysis workflow from sample preparation to data processing.

## Predicted Fragmentation Pathway

The fragmentation of **N-Methyl-1-phenylpiperidin-4-amine** in the mass spectrometer is predicted to follow key pathways, primarily initiated by the ionization of one of the nitrogen atoms. The subsequent fragmentation is dictated by the stability of the resulting carbocations and radical species.



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Caption: Predicted fragmentation of **N-Methyl-1-phenylpiperidin-4-amine**.

## Conclusion

The GC-MS method detailed in this application note provides a robust framework for the analysis of **N-Methyl-1-phenylpiperidin-4-amine**. By following the outlined sample preparation and instrument parameters, researchers can achieve reliable qualitative and quantitative results. The predicted fragmentation data and pathways serve as a valuable reference for compound identification. It is recommended to verify the retention time and mass spectrum against a certified reference standard for definitive confirmation.

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## References

- 1. 1-methyl-N-phenylpiperidin-4-amine | C<sub>12</sub>H<sub>18</sub>N<sub>2</sub> | CID 89642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-methyl-N-phenylpiperidin-4-amine | C<sub>12</sub>H<sub>18</sub>N<sub>2</sub> | CID 24696612 - PubChem [pubchem.ncbi.nlm.nih.gov]
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